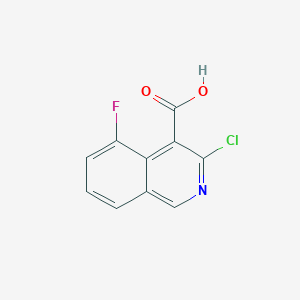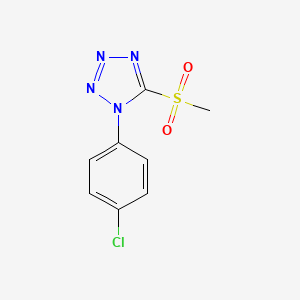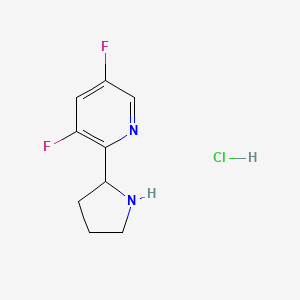
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridinium ion. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 2-(aminomethyl)phenyl derivatives with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyridinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
科学研究应用
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound is employed in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyridinium ion can also participate in electrostatic interactions with negatively charged biomolecules, influencing their function. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
相似化合物的比较
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound has a similar structure but with the aminomethyl group attached to the para position of the phenyl ring.
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride: In this compound, the aminomethyl group is attached to the meta position of the phenyl ring.
1-(2-(Aminomethyl)phenyl)pyridin-1-ium bromide: This compound has a bromide ion instead of a chloride ion.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
(2-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
InChI 键 |
LFAZLMWFLLADNI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2CN.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)




![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)


![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
